Cas no 478511-34-1 (Guanosine-5',5''-d2 Monohydrate)
478511-34-1 structure
Product Name:Guanosine-5',5''-d2 Monohydrate
CAS-nummer:478511-34-1
MF:C10H15N5O6
MW:301.256001710892
CID:328648
PubChem ID:136623054
Update Time:2024-11-02
Guanosine-5',5''-d2 Monohydrate Chemische en fysische eigenschappen
Naam en identificatie
-
- Guanosine-5',5'-C-d2,monohydrate (9CI)
- [5',5''-2H2]GUANOSINE MONOHYDRATE
- Guanosine-5',5''-d2 Monohydrate
- YCHNAJLCEKPFHB-HBCITIAZSA-N
- [5',5''-2H2]guanosine 1-hydrate
- 478511-34-1
- CS-0460448
- 2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one;hydrate
- HY-N0090S1
- Guanosine-d2 (hydrate)
-
- Inchi: 1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1
- InChI-sleutel: YCHNAJLCEKPFHB-GWTDSMLYSA-N
- LACHT: O=C1N=C(N)NC2N([C@H]3[C@@H]([C@H](O)[C@@H](C([H])([H])O)O3)O)C=NC1=2.O
Berekende eigenschappen
- Exacte massa: 303.11500
- Monoisotopische massa: 303.11478671g/mol
- Aantal isotopen atomen: 2
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 446
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 156Ų
Experimentele eigenschappen
- Kleur/vorm: No data available
- Dichtheid: Not available
- Smeltpunt: Not available
- Kookpunt: Not available
- Vlampunt: Not available
- Oplosbaarheid: 可溶于水基(轻微,超声处理),DMSO(轻微)
- PSA: 168.74000
- LogboekP: -2.16980
- Dampfdruk: Not available
Guanosine-5',5''-d2 Monohydrate Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Veiligheidsinstructies: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Guanosine-5',5''-d2 Monohydrate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | G837915-1mg |
Guanosine-5',5''-d2 Monohydrate |
478511-34-1 | 1mg |
$ 170.00 | 2023-09-07 | ||
| TRC | G837915-10mg |
Guanosine-5',5''-d2 Monohydrate |
478511-34-1 | 10mg |
$ 1303.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291084-50mg |
[5',5''-2H2]guanosine monohydrate, |
478511-34-1 | 50mg |
¥8845.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291084A-100mg |
[5',5''-2H2]guanosine monohydrate, |
478511-34-1 | 100mg |
¥15794.00 | 2023-09-05 | ||
| Omicron Biochemicals | NUC-043-0.050g |
[5',5''-2H2]guanosine monohydrate |
478511-34-1 | 0.050g |
$1305 | 2025-08-06 | ||
| Omicron Biochemicals | NUC-043-0.10g |
[5',5''-2H2]guanosine monohydrate |
478511-34-1 | 0.10g |
$2395 | 2025-08-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291084-50 mg |
[5',5''-2H2]guanosine monohydrate, |
478511-34-1 | 50mg |
¥8,845.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291084A-100 mg |
[5',5''-2H2]guanosine monohydrate, |
478511-34-1 | 100MG |
¥15,794.00 | 2023-07-11 | ||
| A2B Chem LLC | AG24468-50mg |
[5',5''-2H2]GUANOSINE MONOHYDRATE |
478511-34-1 | 50mg |
$1444.00 | 2024-04-19 | ||
| A2B Chem LLC | AG24468-100mg |
[5',5''-2H2]GUANOSINE MONOHYDRATE |
478511-34-1 | 100mg |
$2608.00 | 2024-04-19 |
Guanosine-5',5''-d2 Monohydrate Gerelateerde literatuur
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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